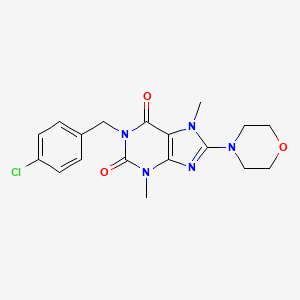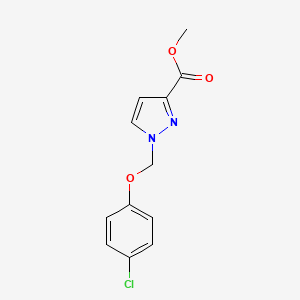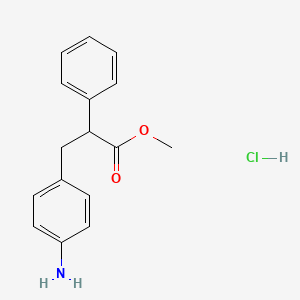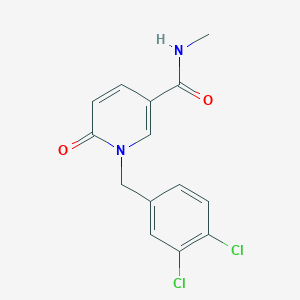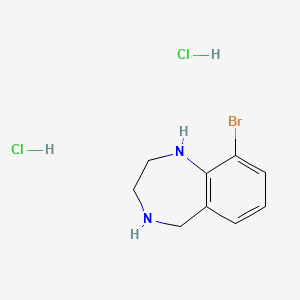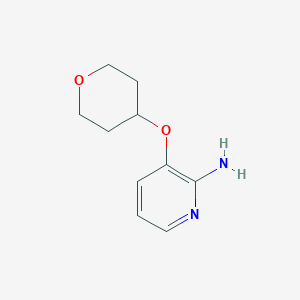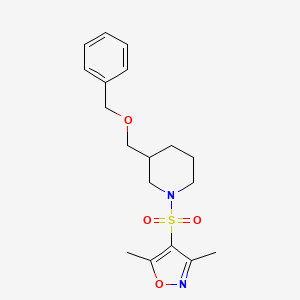
4-((3-((Benzyloxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-((Benzyloxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a chemical compound that has been widely used in scientific research due to its potential applications in the field of medicine. This compound is also known as BMS-986142 and is a selective inhibitor of the TYK2 enzyme.
Aplicaciones Científicas De Investigación
Pharmaceutical Drug Design
Scientific Field
Medicinal Chemistry
Application Summary
This compound is utilized in the design of pharmaceutical drugs due to its piperidine structure, which is a common motif in medicinal chemistry. Piperidine derivatives are present in various classes of pharmaceuticals and play a significant role in drug development.
Methods of Application
The compound is synthesized through intra- and intermolecular reactions, leading to various derivatives. These derivatives are then tested for their pharmacological activity, often involving high-throughput screening and molecular docking studies.
Results and Outcomes
Recent advances have shown that piperidine derivatives exhibit a wide range of biological activities and can lead to the discovery of potential drugs with improved efficacy and safety profiles .
Antimicrobial Agent Development
Scientific Field
Microbiology
Application Summary
The compound’s derivatives have been explored for their antimicrobial properties. They are synthesized and tested against various bacterial and fungal strains to assess their efficacy as potential antimicrobial agents.
Methods of Application
Synthesis involves reductive amination with different substituted aromatic aldehydes. The antimicrobial activity is evaluated using standard microbiological assays, such as disk diffusion and MIC determination.
Results and Outcomes
The derivatives have shown significant antibacterial and antifungal activity, comparable to standard treatments. Molecular modeling has provided insights into the mechanism of action and potential targets within microbial cells .
Synthesis of Heterocyclic Compounds
Scientific Field
Organic Chemistry
Application Summary
This compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in the development of new materials and pharmaceuticals.
Methods of Application
Protocols for the synthesis involve catalytic reactions, such as protodeboronation, to create complex heterocyclic structures with high precision and yield.
Results and Outcomes
The methodologies developed have enabled the efficient synthesis of heterocyclic compounds with potential applications in drug development and material science .
Neuropharmacology
Scientific Field
Neuropharmacology
Application Summary
Derivatives of this compound are investigated for their potential effects on the nervous system, particularly in the treatment of neurological disorders.
Methods of Application
Experimental procedures include animal models and cell cultures to test the neuropharmacological effects. Techniques like electrophysiology and neuroimaging are employed to monitor responses.
Results and Outcomes
Some derivatives have shown promise in modulating neurotransmitter systems, suggesting potential therapeutic applications for conditions like depression and anxiety .
Anti-Inflammatory Drug Research
Scientific Field
Pharmacology
Application Summary
The anti-inflammatory properties of the compound’s derivatives are being researched for the development of new anti-inflammatory drugs.
Methods of Application
In vitro and in vivo models of inflammation are used to test the efficacy of the derivatives. Assays measure cytokine levels, cellular responses, and symptom relief.
Results and Outcomes
Preliminary results indicate that certain derivatives can effectively reduce inflammation markers and symptoms in model systems, pointing towards their potential as anti-inflammatory agents .
Cancer Therapeutics
Scientific Field
Oncology
Application Summary
Research is being conducted on the compound’s derivatives as potential cancer therapeutics, targeting various pathways involved in tumor growth and metastasis.
Methods of Application
Methods include the use of cancer cell lines and animal models to test the anti-tumor activity. Techniques such as flow cytometry, Western blotting, and imaging are used to assess the impact on cancer cells.
Results and Outcomes
Derivatives have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in certain cancer models, offering a promising avenue for cancer treatment research .
This analysis provides a detailed look into the diverse scientific applications of “4-((3-((Benzyloxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole” across various fields, highlighting its potential in advancing medical and scientific research.
Analgesic Development
Application Summary
The compound’s derivatives are being studied for their potential use as analgesics. The piperidine moiety is a key feature in many pain-relieving drugs.
Methods of Application
Derivatives are synthesized and tested in animal pain models. The efficacy is measured by the ability to reduce pain responses to various stimuli.
Results and Outcomes
Some derivatives have shown to be effective in reducing pain without significant side effects, indicating their potential as new analgesics .
Cognitive Enhancers
Scientific Field
Neuroscience
Application Summary
Research is exploring the use of this compound’s derivatives as cognitive enhancers, potentially improving memory and learning.
Methods of Application
Studies involve behavioral tests in animal models to assess cognitive function. Neurochemical assays are used to understand the mechanism of action.
Results and Outcomes
Initial results suggest improvements in memory retention and learning speed, making them candidates for treating cognitive impairments .
Anti-Addiction Therapies
Scientific Field
Psychopharmacology
Application Summary
Derivatives of the compound are investigated for their potential in treating addiction by affecting neurotransmitter systems involved in reward pathways.
Methods of Application
Clinical trials and animal studies are conducted to evaluate the effectiveness in reducing addictive behaviors.
Results and Outcomes
Preliminary findings show a reduction in addictive behaviors in model organisms, providing a basis for further research into anti-addiction therapies .
Antipsychotic Medication
Scientific Field
Psychiatry
Application Summary
The compound’s derivatives are being assessed for antipsychotic properties, which could offer new treatments for schizophrenia and bipolar disorder.
Methods of Application
The derivatives are tested in vitro and in vivo for their ability to modulate dopamine and serotonin receptors, which are implicated in psychosis.
Results and Outcomes
Some derivatives have demonstrated efficacy in reducing psychotic symptoms in preclinical models, with fewer side effects than existing medications .
Anti-Aging Compounds
Scientific Field
Gerontology
Application Summary
Studies are looking into the anti-aging effects of the compound’s derivatives, potentially slowing down the aging process or reversing age-related damage.
Methods of Application
Cellular and animal models of aging are used to test the derivatives’ effects on lifespan and markers of aging.
Results and Outcomes
Early experiments indicate that certain derivatives can extend lifespan and improve healthspan in model organisms, suggesting their use in anti-aging research .
Agricultural Chemicals
Scientific Field
Agrochemistry
Application Summary
The compound is being modified to create derivatives that can serve as agricultural chemicals, such as pesticides or growth promoters.
Methods of Application
Derivatives are synthesized and tested on crops and pests to evaluate their safety and efficacy as agricultural chemicals.
Results and Outcomes
Some derivatives have shown potential in protecting crops from pests and diseases while being safe for the environment, offering a sustainable alternative to traditional chemicals .
These additional applications further illustrate the versatility of “4-((3-((Benzyloxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole” in various scientific and industrial fields, showcasing its potential to contribute significantly to advancements in these areas.
Targeted Drug Delivery Systems
Scientific Field
Biomedical Engineering
Application Summary
The compound is being investigated for use in targeted drug delivery systems to improve the precision and efficacy of therapeutic interventions.
Methods of Application
The compound’s derivatives are conjugated to nanoparticles or other delivery vehicles. These systems are designed to release the drug in response to specific physiological triggers.
Results and Outcomes
Studies have shown that these targeted systems can significantly increase drug accumulation at the disease site while minimizing systemic side effects .
Molecular Imaging Agents
Scientific Field
Diagnostic Imaging
Application Summary
Derivatives of the compound are explored as molecular imaging agents, enhancing the visualization of biological processes in medical imaging techniques.
Methods of Application
The derivatives are labeled with imaging isotopes and tested in various imaging modalities, including PET and MRI, to assess their distribution and targeting capabilities.
Results and Outcomes
Preliminary results indicate that these agents can provide high-contrast images of specific tissues or disease states, aiding in diagnosis and treatment monitoring .
Enzyme Inhibition Studies
Scientific Field
Biochemistry
Application Summary
The compound’s derivatives are used to study enzyme inhibition, providing insights into enzyme function and potential therapeutic targets.
Methods of Application
Derivatives are synthesized and tested against a range of enzymes to determine inhibitory potency and specificity. Kinetic assays and structural studies are employed to elucidate the mechanism of inhibition.
Results and Outcomes
Findings have revealed that certain derivatives can selectively inhibit target enzymes, suggesting their utility in drug development and disease treatment .
Synthetic Biology
Scientific Field
Synthetic Biology
Application Summary
The compound is utilized in synthetic biology to create novel biological pathways or modify existing ones for industrial or therapeutic purposes.
Methods of Application
Derivatives are incorporated into genetic circuits or metabolic pathways in microorganisms. The impact on the production of desired compounds or biomolecules is assessed.
Results and Outcomes
Modifications using these derivatives have led to enhanced production of valuable compounds, demonstrating the potential of synthetic biology in biomanufacturing .
Neuroprotective Agents
Scientific Field
Neurology
Application Summary
Research is being conducted on the neuroprotective properties of the compound’s derivatives, which could be beneficial in treating neurodegenerative diseases.
Methods of Application
The derivatives are tested in cell culture and animal models of neurodegeneration. Assays focus on their ability to protect neurons from toxic insults.
Results and Outcomes
Some derivatives have shown the ability to reduce neuronal death and improve functional outcomes in models of diseases like Alzheimer’s and Parkinson’s .
Green Chemistry Catalysts
Scientific Field
Green Chemistry
Application Summary
The compound’s derivatives are being developed as catalysts in green chemistry to promote more sustainable and environmentally friendly chemical processes.
Methods of Application
Catalytic activities of the derivatives are tested in various organic reactions. The focus is on reactions that proceed under mild conditions with minimal waste.
Results and Outcomes
Derivatives have been found to catalyze reactions efficiently, reducing the need for harsh reagents and minimizing byproducts, aligning with the principles of green chemistry .
Propiedades
IUPAC Name |
3,5-dimethyl-4-[3-(phenylmethoxymethyl)piperidin-1-yl]sulfonyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-14-18(15(2)24-19-14)25(21,22)20-10-6-9-17(11-20)13-23-12-16-7-4-3-5-8-16/h3-5,7-8,17H,6,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECOHKVQIOKNSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-((Benzyloxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

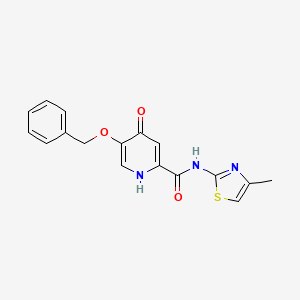
![1-ethyl-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2570257.png)
![2-[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2570258.png)
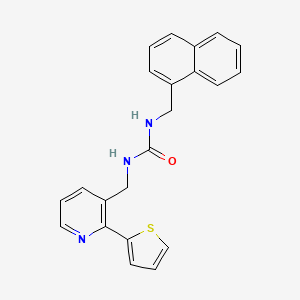
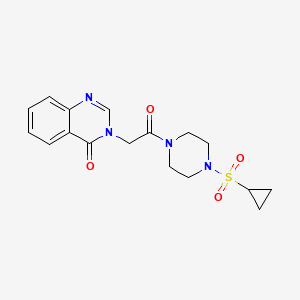
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2570264.png)
![2-[(2-Methylbenzyl)thio]acetohydrazide](/img/structure/B2570265.png)
![6-(4-ethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2570267.png)
